4-Ethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
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Overview
Description
4-Ethyl-2-oxabicyclo[211]hexane-1-carboxylic acid is a bicyclic compound featuring an oxabicyclohexane core with an ethyl group at the 4-position and a carboxylic acid group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid typically involves a [2+2] cycloaddition reaction. This reaction can be facilitated using photochemistry, where light energy is used to drive the formation of the bicyclic structure. The starting materials often include an alkene and an aldehyde, which undergo cycloaddition to form the oxabicyclohexane core .
Industrial Production Methods
In an industrial setting, the production of this compound may involve scaling up the photochemical cycloaddition process. This requires precise control of reaction conditions such as light intensity, temperature, and the concentration of reactants to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Substitution: The ethyl group or other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
4-Ethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and kinetics.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 4-ethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid: Similar in structure but with a methyl group instead of an ethyl group.
2-Oxabicyclo[2.1.1]hexane-4-carboxylic acid: Differing in the position of the carboxylic acid group.
Uniqueness
4-Ethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities .
Properties
IUPAC Name |
4-ethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-2-7-3-8(4-7,6(9)10)11-5-7/h2-5H2,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRWXJRBNFWGKFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CC(C1)(OC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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